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Compound of Interest

Compound Name: Lidocaine methiodide

Cat. No.: B1675313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lidocaine
Methiodide, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine.

This document details the chemical pathway, experimental protocols, and characterization data

for this compound, which is of significant interest in pharmacological research.

Introduction
Lidocaine Methiodide is a permanently charged analog of Lidocaine, formed by the

quaternization of the tertiary amine in the Lidocaine molecule. This structural modification

prevents the molecule from crossing the blood-brain barrier and alters its pharmacological

properties. The synthesis is a straightforward N-alkylation reaction, specifically a methylation,

which is a common strategy in medicinal chemistry to modify the bioactivity and

pharmacokinetic profile of a parent compound.

Synthesis Pathway
The synthesis of Lidocaine Methiodide is a single-step process starting from Lidocaine (2-

(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The tertiary amine group in Lidocaine acts as

a nucleophile and attacks the electrophilic methyl group of methyl iodide. This results in the

formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium salt,

Lidocaine Methiodide. This reaction is a classic example of an SN2 (bimolecular nucleophilic

substitution) reaction.
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The general reaction scheme is as follows:

This quaternization reaction is typically carried out in a suitable organic solvent.

Experimental Protocol
The following protocol is a representative procedure for the synthesis of Lidocaine
Methiodide.

Materials:

Lidocaine (free base)

Methyl Iodide (CH3I)

Acetonitrile (CH3CN) or another suitable aprotic solvent

Diethyl ether ((C2H5)2O)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Büchner funnel and filter flask

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve Lidocaine (1 equivalent) in a minimal amount of a suitable solvent like acetonitrile.
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Addition of Methyl Iodide: To the stirred solution of Lidocaine, add an excess of methyl iodide

(typically 1.5 to 3 equivalents). The reaction is often exothermic.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated to reflux to ensure complete reaction. The progress of the reaction can be monitored

by thin-layer chromatography (TLC).

Product Isolation: Upon completion of the reaction, the product, Lidocaine Methiodide,

often precipitates out of the solution as a white solid. If not, the volume of the solvent can be

reduced using a rotary evaporator to induce crystallization.

Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel.

The collected solid is then washed with a non-polar solvent, such as diethyl ether, to remove

any unreacted starting materials and impurities.

Drying: The purified Lidocaine Methiodide is dried under vacuum to remove any residual

solvent.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of Lidocaine
Methiodide.
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Parameter Value

Reactants

Lidocaine (Molar Mass) 234.34 g/mol

Methyl Iodide (Molar Mass) 141.94 g/mol

Product

Lidocaine Methiodide (Molar Mass) 376.28 g/mol

Reaction Conditions

Solvent Acetonitrile or other aprotic solvent

Temperature Room Temperature to Reflux

Reaction Time Varies (monitor by TLC)

Characterization

Melting Point Not available in search results

Yield Not available in search results

Spectroscopic Data

1H NMR (ppm) Not available in search results

13C NMR (ppm) Not available in search results

IR (cm-1) Not available in search results

Note: Specific quantitative data such as melting point, yield, and spectroscopic data were not

available in the provided search results. This information would typically be determined

experimentally.

Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of Lidocaine Methiodide.
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Caption: Workflow for the synthesis of Lidocaine Methiodide.

Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the SN2 reaction mechanism for the synthesis of Lidocaine
Methiodide.
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[https://www.benchchem.com/product/b1675313#synthesis-process-for-lidocaine-
methiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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